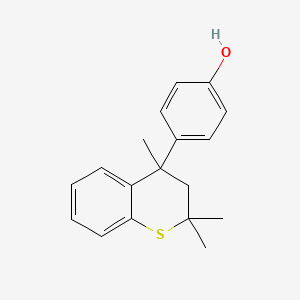
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-: is an organic compound with the molecular formula C18H20O2S It is a derivative of phenol and benzothiopyran, characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a dihydrobenzothiopyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,2,4-trimethyl-1,2-dihydroquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and benzothiopyran moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- can be compared with other similar compounds, such as:
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Similar structure but with an oxygen atom instead of sulfur.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzofuran-4-yl)-: Contains a furan ring instead of a thiopyran ring.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiazole-4-yl)-: Features a thiazole ring instead of a thiopyran ring.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-.
Eigenschaften
CAS-Nummer |
24195-45-7 |
|---|---|
Molekularformel |
C18H20OS |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenol |
InChI |
InChI=1S/C18H20OS/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3 |
InChI-Schlüssel |
NRZSTQWBQJYRAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC=CC=C2S1)(C)C3=CC=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


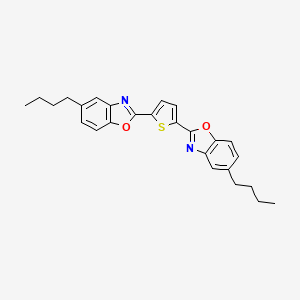

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

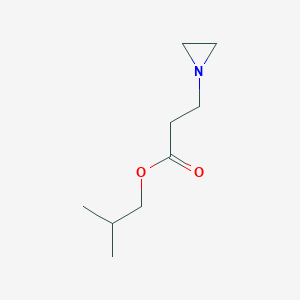
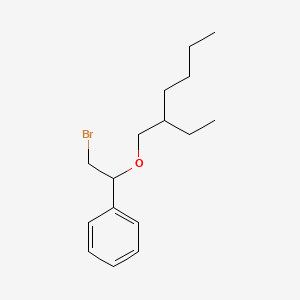

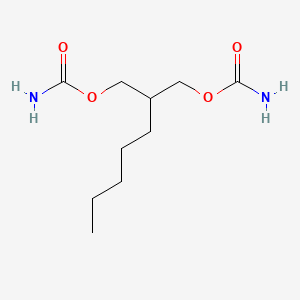

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
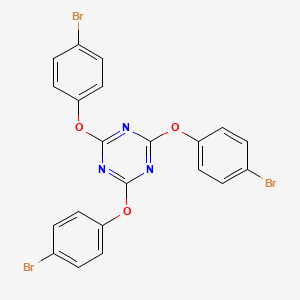
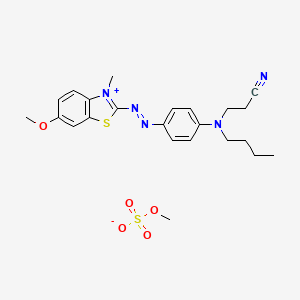

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
